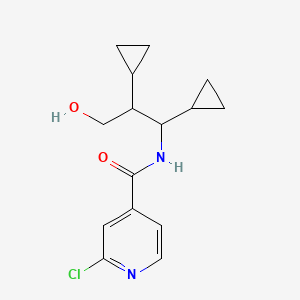
2-chloro-N-(1,2-dicyclopropyl-3-hydroxypropyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1,2-dicyclopropyl-3-hydroxypropyl)pyridine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a pyridine ring substituted with a chloro group and a carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,2-dicyclopropyl-3-hydroxypropyl)pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the chlorinated pyridine with an appropriate amine, such as 1,2-dicyclopropyl-3-hydroxypropylamine, under conditions that promote amide bond formation, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
2-chloro-N-(1,2-dicyclopropyl-3-hydroxypropyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: LiAlH4 in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Amines.
科学的研究の応用
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-chloro-N-(1,2-dicyclopropyl-3-hydroxypropyl)pyridine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the hydroxypropyl and carboxamide groups suggests potential interactions with hydrogen-bonding sites in proteins, while the chloro group could participate in halogen bonding.
類似化合物との比較
Similar Compounds
2-chloro-N-(3-hydroxypropyl)pyridine-4-carboxamide: Lacks the dicyclopropyl groups, potentially altering its biological activity and physical properties.
N-(1,2-dicyclopropyl-3-hydroxypropyl)pyridine-4-carboxamide: Lacks the chloro group, which could affect its reactivity and interactions with biological targets.
Uniqueness
The unique combination of the chloro group, dicyclopropyl moieties, and hydroxypropyl group in 2-chloro-N-(1,2-dicyclopropyl-3-hydroxypropyl)pyridine-4-carboxamide provides a distinct set of chemical and biological properties that can be leveraged for specific applications, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-chloro-N-(1,2-dicyclopropyl-3-hydroxypropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-7-11(5-6-17-13)15(20)18-14(10-3-4-10)12(8-19)9-1-2-9/h5-7,9-10,12,14,19H,1-4,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLXGCYNEGWZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)C(C2CC2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













